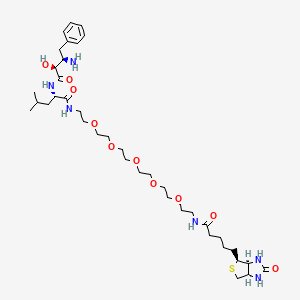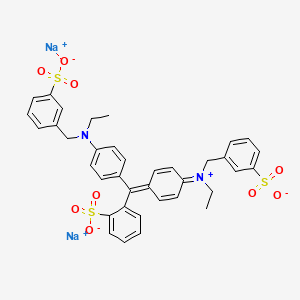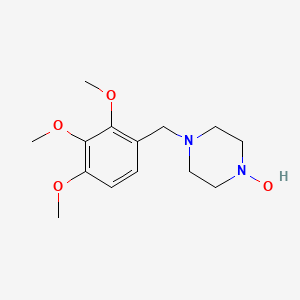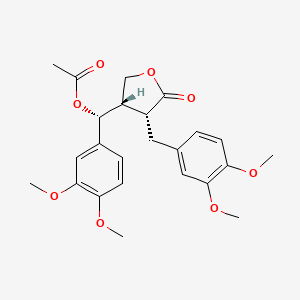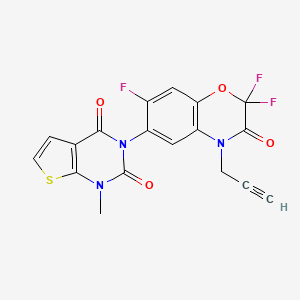
Ppo-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppo-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
Métodos De Preparación
The preparation of Ppo-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, combined with polyethylene glycol (PEG) and Tween 80 to achieve the desired formulation . The precise reaction conditions and industrial production methods may vary, but typically involve careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Ppo-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Ppo-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease processes. Additionally, it has industrial applications in the synthesis of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of Ppo-IN-1 involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, this compound inhibits their activity, thereby affecting the biochemical pathways in which these enzymes are involved. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway targeted .
Comparación Con Compuestos Similares
Ppo-IN-1 can be compared with other similar compounds, such as polyphenol oxidase inhibitors. These compounds share some common features, such as their ability to inhibit enzyme activity, but differ in their specific molecular structures and mechanisms of action. For example, polyphenol oxidase inhibitors may target different enzymes or pathways compared to this compound, highlighting the uniqueness of each compound .
Propiedades
Fórmula molecular |
C18H10F3N3O4S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
1-methyl-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H10F3N3O4S/c1-3-5-23-12-8-11(10(19)7-13(12)28-18(20,21)16(23)26)24-14(25)9-4-6-29-15(9)22(2)17(24)27/h1,4,6-8H,5H2,2H3 |
Clave InChI |
YBQMTISWEXINLH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CS2)C(=O)N(C1=O)C3=CC4=C(C=C3F)OC(C(=O)N4CC#C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
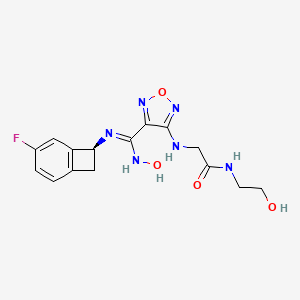
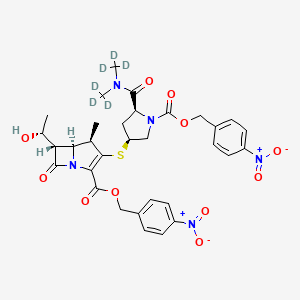
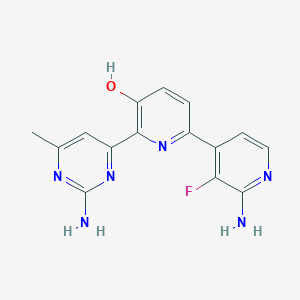
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
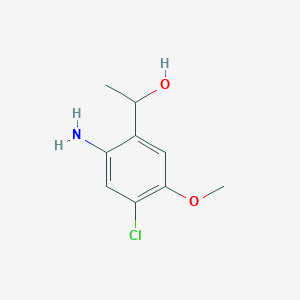
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
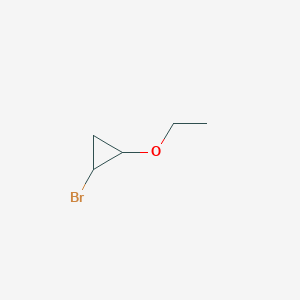
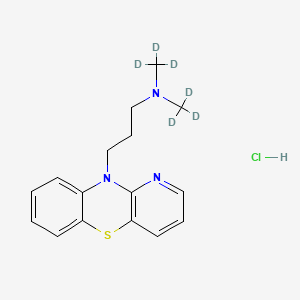
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
